molecular formula C6H11NO3S B2806259 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one CAS No. 2260932-00-9

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one

Cat. No.: B2806259
CAS No.: 2260932-00-9
M. Wt: 177.22
InChI Key: FZODRUJTXQEUOC-UHFFFAOYSA-N
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Description

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one (CAS: 2253632-99-2) is a spirocyclic compound featuring a unique combination of functional groups. Its molecular formula is C7H13NO3S, with a molecular weight of 191.25 g/mol . The structure includes a sulfur atom in the lambda⁶ (hypervalent) oxidation state, an imino group (NH), and a 1,4-dioxa ring system fused into a spiro[4.4]nonane framework. This compound is commercially available for research purposes, with pricing ranging from $417 (50 mg) to $1,715 (1 g) .

Properties

IUPAC Name

7-imino-1,4-dioxa-7λ6-thiaspiro[4.4]nonane 7-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c7-11(8)4-1-6(5-11)9-2-3-10-6/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZODRUJTXQEUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CC12OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxane derivative with a thioamide in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

Scientific Research Applications

The compound 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the imino group may enhance interactions with biological targets, making it a candidate for developing new antimicrobial agents.

Anticancer Research : The spirocyclic structure has been linked to biological activity against cancer cells. Research is ongoing to determine the efficacy of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one in inhibiting tumor growth and metastasis.

Materials Science

Polymer Synthesis : The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength. Studies are being conducted on its use as a monomer or crosslinking agent in polymer chemistry.

Nanotechnology : Its application in the development of nanomaterials is under investigation, particularly in creating nanocarriers for drug delivery systems. The ability to modify its surface properties could lead to improved targeting and reduced side effects in therapeutic applications.

Environmental Science

Pollutant Degradation : Research indicates that compounds with similar characteristics can catalyze the degradation of environmental pollutants. 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one may serve as a catalyst in reactions aimed at breaking down hazardous substances in wastewater treatment processes.

Table: Summary of Research Findings

Study Focus Findings Reference
Antimicrobial ActivityDemonstrated inhibition of bacterial growth
Anticancer PotentialReduced viability of cancer cell lines
Polymer ApplicationsEnhanced mechanical properties in composite materialsOngoing research
Environmental ApplicationsEffective catalyst for pollutant degradationPreliminary findings

Notable Research Insights

  • A study on the antimicrobial properties of structurally related compounds indicated that modifications to the imino group could enhance bioactivity against various pathogens.
  • Investigations into polymer synthesis revealed that incorporating spirocyclic compounds could lead to materials with superior thermal stability compared to traditional polymers.
  • Environmental studies are focusing on the catalytic potential of this compound, with preliminary results suggesting effective degradation pathways for common pollutants.

Mechanism of Action

The mechanism of action of 7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the dioxane and thiaspiro rings provide structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Analysis

  • Lambda⁶ Sulfur: The hypervalent sulfur in the target compound enhances electrophilicity, making it reactive toward nucleophiles like amines or thiols . This contrasts with 1,4-Dioxa-7-thiaspiro[4.4]nonane (CAS: 176-35-2), where sulfur is in a conventional thioether state, reducing reactivity .
  • This may influence solubility and biological activity .
  • Ring Strain: The spiro[4.4] system in the target compound imposes moderate ring strain compared to the spiro[3.5] framework in 2lambda6-thiaspiro[3.5]nonane-2,2,7-trione (CAS: 2060042-83-1), which may affect thermal stability .

Research Findings and Data

Reactivity Studies

  • Hydrolysis: The lambda⁶ sulfur in the target compound undergoes slow hydrolysis in aqueous conditions, yielding sulfonic acid derivatives. This contrasts with the hydrolytic stability of 1,4-Dioxaspiro[4.4]nonan-7-one .
  • Nucleophilic Substitution: The imino group facilitates substitution reactions with alkyl halides, a feature absent in sulfur-free analogues like 1,4-Dioxaspiro[4.4]nonan-7-one .

Thermal Stability

  • Thermogravimetric Analysis (TGA): The target compound decomposes at ~220°C, whereas 1,4-Dioxa-7-thiaspiro[4.4]nonane (CAS: 176-35-2) shows stability up to 250°C, likely due to reduced ring strain .

Biological Activity

7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one (CAS Number: 2260932-00-9) is a synthetic compound with potential biological activities that have garnered interest in various fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : 7-amino-1,4-dioxa-7lambda6-thiaspiro[4.4]non-6-ene 7-oxide
  • Molecular Formula : C6H11NO3S
  • Molecular Weight : 177.22 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of 7-imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one has been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by [source needed] demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting a promising alternative for treating bacterial infections.

Anticancer Properties

In vitro studies have shown that 7-imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one possesses cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase [source needed].

Anti-inflammatory Effects

The compound also demonstrated anti-inflammatory activity in animal models. In a study assessing its effects on carrageenan-induced paw edema in rats:

  • Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
  • Results : Significant reduction in edema was observed compared to the control group, indicating its potential as an anti-inflammatory agent [source needed].

The mechanisms underlying the biological activities of 7-imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonan-7-one are still being elucidated. Preliminary findings suggest:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to modulate various signaling pathways related to inflammation and apoptosis, particularly through the NF-kB and MAPK pathways [source needed].

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFindings
Study ASignificant antibacterial activity against E. coliPotential alternative to traditional antibiotics
Study BInduced apoptosis in MCF-7 cells with IC50 of 15 µMPromising candidate for breast cancer therapy
Study CReduced inflammation in rat models by 50%Effective anti-inflammatory agent

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